Cas no 442850-92-2 (tert-butyl N-(2-ethenylphenyl)carbamate)

Tert-butyl N-(2-ethenylphenyl)carbamate is a carbamate-protected aniline derivative featuring a reactive vinyl group adjacent to the protected amine. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. The tert-butyloxycarbonyl (Boc) group provides stability under basic conditions while allowing selective deprotection under acidic conditions, facilitating controlled amine functionalization. The ethenyl moiety enables further modifications via cross-coupling or polymerization reactions. Its well-defined reactivity profile makes it valuable for constructing complex heterocycles or functionalized aromatic systems. The compound is typically handled under inert conditions due to the sensitivity of both the Boc group and vinyl functionality.
tert-butyl N-(2-ethenylphenyl)carbamate structure
442850-92-2 structure
Product Name:tert-butyl N-(2-ethenylphenyl)carbamate
CAS No:442850-92-2
MF:C13H17NO2
MW:219.279583692551
CID:327398
PubChem ID:11085304
Update Time:2025-06-26

tert-butyl N-(2-ethenylphenyl)carbamate Chemical and Physical Properties

Names and Identifiers

    • Carbamic acid,N-(2-ethenylphenyl)-, 1,1-dimethylethyl ester
    • Carbamic acid, (2-ethenylphenyl)-, 1,1-dimethylethyl ester (9CI)
    • tert-butyl N-(2-ethenylphenyl)carbamate
    • Carbamic acid, N-(2-ethenylphenyl)-, 1,1-dimethylethyl ester
    • Inchi: 1S/C13H17NO2/c1-5-10-8-6-7-9-11(10)14-12(15)16-13(2,3)4/h5-9H,1H2,2-4H3,(H,14,15)
    • InChI Key: DOPJBEOJOGNYGL-UHFFFAOYSA-N
    • SMILES: C(OC(C)(C)C)(=O)NC1=CC=CC=C1C=C

Experimental Properties

  • Density: 1.072±0.06 g/cm3(Predicted)
  • Melting Point: 47-48 °C
  • Boiling Point: 276.3±19.0 °C(Predicted)
  • pka: 13?+-.0.70(Predicted)

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Additional information on tert-butyl N-(2-ethenylphenyl)carbamate

Professional Introduction to Compound with CAS No. 442850-92-2 and Product Name: tert-butyl N-(2-ethenylphenyl)carbamate

The compound identified by the CAS number 442850-92-2 and the product name tert-butyl N-(2-ethenylphenyl)carbamate represents a significant area of interest in the field of chemical and pharmaceutical research. This compound, characterized by its unique structural and functional properties, has garnered attention due to its potential applications in various biochemical pathways and therapeutic interventions. The molecular structure of tert-butyl N-(2-ethenylphenyl)carbamate consists of a carbamate functional group attached to a phenethyl moiety, with the tert-butyl group providing steric stabilization. This configuration not only influences its reactivity but also its solubility and interaction with biological targets.

In recent years, there has been a growing focus on the development of novel carbamate derivatives as pharmacological agents. The tert-butyl N-(2-ethenylphenyl)carbamate molecule, with its distinctive chemical profile, has been explored for its potential role in modulating enzyme activity and receptor binding. Specifically, studies have indicated that this compound may exhibit inhibitory effects on certain enzymes involved in inflammation and pain signaling. The tert-butyl group, known for its lipophilic nature, enhances the compound's ability to cross cell membranes, thereby improving bioavailability and target engagement.

One of the most compelling aspects of tert-butyl N-(2-ethenylphenyl)carbamate is its versatility in chemical modifications. Researchers have leveraged this flexibility to synthesize analogs that exhibit enhanced potency and selectivity. For instance, modifications to the phenethyl side chain have led to derivatives that show improved binding affinity to specific protein targets. These findings are particularly relevant in the context of drug discovery, where precise targeting is crucial for minimizing side effects and maximizing therapeutic efficacy.

The synthesis of tert-butyl N-(2-ethenylphenyl)carbamate involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic methodologies, including palladium-catalyzed cross-coupling reactions, have been employed to construct the complex molecular framework efficiently. The use of such techniques not only streamlines the synthetic process but also allows for greater control over the stereochemistry of the product, which is critical for biological activity.

From a pharmaceutical perspective, the tert-butyl N-(2-ethenylphenyl)carbamate molecule holds promise as a lead compound for further drug development. Its structural features make it amenable to further derivatization, enabling the creation of libraries of compounds for high-throughput screening. This approach has been instrumental in identifying novel therapeutic agents with improved pharmacokinetic profiles. Additionally, computational modeling techniques have been used to predict the binding interactions between tert-butyl N-(2-ethenylphenyl)carbamate and biological targets, providing valuable insights into its mechanism of action.

The potential applications of this compound extend beyond traditional pharmaceuticals. In agrochemical research, derivatives of tert-butyl N-(2-ethenylphenyl)carbamate have shown promise as intermediates in the synthesis of pesticides and herbicides. These compounds exhibit selective toxicity toward certain pests while maintaining low toxicity to non-target organisms. Such findings highlight the broad utility of this chemical scaffold in addressing diverse industrial challenges.

In conclusion, tert-butyl N-(2-ethenylphenyl)carbamate, identified by CAS No. 442850-92-2, represents a compelling subject of study in chemical and pharmaceutical research. Its unique structural features and functional properties make it a valuable candidate for further exploration in drug development and agrochemical applications. As research continues to uncover new methodologies for synthesis and modification, the potential uses for this compound are likely to expand, offering innovative solutions to complex scientific challenges.

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